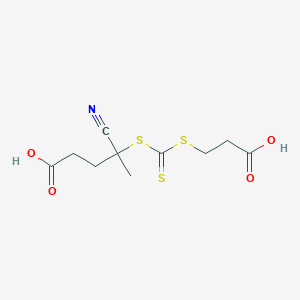
3-Chloro-2-(chloromethyl)phenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(chloromethyl)phenyl isocyanate (3C2CMPC) is a synthetic compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is the simplest isocyanate of the chloromethylphenyl group. It is a versatile reagent with a wide range of applications in organic synthesis and polymer chemistry. 3C2CMPC is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a catalyst in the production of polyurethane foams.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(chloromethyl)phenyl isocyanate is widely used in scientific research, including the synthesis of pharmaceuticals and agrochemicals. It is also used as a catalyst in the production of polyurethane foams. In addition, 3-Chloro-2-(chloromethyl)phenyl isocyanate is used in the synthesis of polymers, such as polyurethanes, polyesters, and polycarbonates. It is also used as a reagent in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(chloromethyl)phenyl isocyanate is not well understood. It is believed that it acts as a catalyst in the reaction of phosgene with 2-chloro-4-nitrophenol. The reaction is believed to proceed through a nucleophilic addition of the isocyanate to the nitro group of the nitrophenol, followed by a rearrangement of the intermediate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(chloromethyl)phenyl isocyanate are not well understood. It is believed that it is not metabolized in the body and is excreted unchanged in the urine. In animal studies, 3-Chloro-2-(chloromethyl)phenyl isocyanate has been shown to have no significant toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-2-(chloromethyl)phenyl isocyanate is a versatile reagent that can be used in a variety of laboratory experiments. It has a wide range of applications in organic synthesis and polymer chemistry. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and readily available. However, it is highly toxic and should be handled with extreme caution.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-2-(chloromethyl)phenyl isocyanate. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in pharmaceuticals and agrochemicals. Additionally, further studies are needed to better understand its biochemical and physiological effects. Finally, research should be conducted to explore the potential of 3-Chloro-2-(chloromethyl)phenyl isocyanate as a catalyst in the production of other polymers and specialty chemicals.
Synthesemethoden
3-Chloro-2-(chloromethyl)phenyl isocyanate is typically synthesized from a mixture of 2-chloro-4-nitrophenol and phosgene in an aqueous medium. The reaction is carried out at a temperature of -20°C to -30°C in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields a mixture of 3-Chloro-2-(chloromethyl)phenyl isocyanate and 4-chloro-2-methylphenyl isocyanate, which is then separated by distillation.
Eigenschaften
IUPAC Name |
1-chloro-2-(chloromethyl)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYRTFBOIRJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)phenyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)



![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)


![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)


